Ingenol: A Technical Guide to its Discovery, Isolation from Euphorbia Species, and Mechanism of Action
Ingenol: A Technical Guide to its Discovery, Isolation from Euphorbia Species, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol is a diterpenoid natural product first identified in 1968 from the latex of Euphorbia ingens. For centuries, the sap of various Euphorbia species, commonly known as spurges, has been utilized in traditional medicine for treating a range of skin conditions, including warts and skin lesions.[1] Scientific investigation into the active constituents of this sap led to the discovery of ingenol and its derivatives, which have since garnered significant interest for their potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of ingenol from Euphorbia species, detailed experimental protocols, and an in-depth look at its mechanism of action, particularly its role as a potent modulator of Protein Kinase C (PKC) signaling pathways.
Discovery and Isolation of Ingenol from Euphorbia Species
The journey of ingenol from a traditional remedy to a clinically relevant molecule began with early phytochemical investigations of the Euphorbiaceae family. The irritant and cocarcinogenic properties of the latex from these plants were attributed to a class of compounds known as diterpene esters. In 1968, Hecker and his team successfully isolated and characterized ingenol from Euphorbia ingens.[2]
Subsequent research focused on identifying other Euphorbia species as viable sources of ingenol and its esters. Euphorbia peplus, the petty spurge, was identified as the source of ingenol mebutate (formerly known as PEP005), an angelate ester of ingenol.[3] This compound became the active pharmaceutical ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis.[1] Due to the low concentration of ingenol mebutate in E. peplus, commercial production has largely relied on the isolation of ingenol from the seeds of Euphorbia lathyris (caper spurge), followed by semi-synthesis of ingenol mebutate.[4]
Quantitative Data on Ingenol Content in Euphorbia Species
The concentration of ingenol and its esters varies significantly among different Euphorbia species and even between different tissues of the same plant. The following table summarizes the reported yields of ingenol from various Euphorbia species.
| Euphorbia Species | Plant Part | Ingenol Yield (mg/kg of dry weight) | Reference |
| Euphorbia myrsinites | Lower leafless stems | 547 | |
| Euphorbia lathyris | Seeds | 275 | |
| Euphorbia peplus | Aerial parts | 1.1 (as ingenol mebutate) | |
| Euphorbia tithymaloides 'Nanus' | - | 527.82 (μmol/kg) | |
| Euphorbia tithymaloides | - | 402.81 (μmol/kg) | |
| Euphorbia milii | - | 391.30 (μmol/kg) | |
| Euphorbia ammak | - | 379.75 (μmol/kg) | |
| Euphorbia trigona | - | 357.07 (μmol/kg) |
Experimental Protocols
Extraction and Isolation of Ingenol from Euphorbia lathyris Seeds (Adapted from Appendino et al., 1999)
This protocol describes a practical and efficient method for the isolation of ingenol from the seeds of E. lathyris.
a) Extraction of Ingenol Esters:
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Grind dried seeds of Euphorbia lathyris to a fine powder.
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Extract the powdered seeds with methanol at room temperature with mechanical stirring for several hours.
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Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.
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Partition the crude extract between petroleum ether and an aqueous methanol solution to separate the nonpolar ingenol esters into the petroleum ether phase.
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Evaporate the petroleum ether to yield a crude extract rich in ingenol esters.
b) Hydrolysis of Ingenol Esters:
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Dissolve the crude ingenol ester extract in methanol.
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Add a solution of sodium methoxide in methanol to the extract.
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Stir the reaction mixture at room temperature for several hours to effect transesterification and hydrolysis of the ingenol esters to ingenol.
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Neutralize the reaction with a weak acid, such as acetic acid.
c) Purification of Ingenol:
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Concentrate the neutralized solution under reduced pressure.
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Subject the residue to column chromatography on silica gel.
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Elute the column with a gradient of petroleum ether and ethyl acetate.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing ingenol.
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Combine the ingenol-containing fractions and concentrate them to yield purified ingenol.
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Further purification can be achieved by crystallization.
Workflow for the isolation of ingenol from E. lathyris seeds.
Quantitative Analysis of Ingenol by UHPLC-MS/MS
This method allows for the rapid and sensitive quantification of ingenol in plant extracts.
a) Sample Preparation:
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Homogenize the dried plant material.
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Perform a methanolic extraction of the homogenized tissue.
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Subject the extract to methanolysis to convert ingenol esters to free ingenol.
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Purify the hydrolyzed extract using solid-phase extraction (SPE).
b) UHPLC-MS/MS Analysis:
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Use a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.
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Employ an isotope-labeled ingenol analog as an internal standard for accurate quantification.
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Separate the compounds on a suitable C18 reversed-phase column.
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Use a mobile phase gradient appropriate for the separation of ingenol.
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Detect and quantify ingenol using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Workflow for quantitative analysis of ingenol.
Mechanism of Action: Dual Action on Cell Death and Immunity
Ingenol mebutate exerts its therapeutic effects through a dual mechanism of action: rapid induction of cell necrosis and a subsequent inflammatory response that leads to the elimination of residual dysplastic cells. This dual action is primarily mediated by the activation of Protein Kinase C (PKC) isozymes.
Ingenol and its esters are potent activators of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. The pro-apoptotic effects in cancer cells are largely attributed to the activation of PKCδ. Upon binding of ingenol mebutate, PKCδ is activated and translocates from the cytoplasm to various cellular compartments, including the nucleus and mitochondria.
The activation of PKCδ initiates a signaling cascade that involves the Ras/Raf/MEK/ERK pathway, leading to cell death. Concurrently, ingenol mebutate induces primary necrosis of the target cells, characterized by mitochondrial swelling and loss of plasma membrane integrity. This necrotic cell death releases pro-inflammatory cytokines and chemokines, which recruit immune cells, particularly neutrophils, to the site of application. The infiltrating neutrophils then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), clearing the remaining atypical keratinocytes.
Signaling pathway of ingenol mebutate's dual mechanism of action.
Conclusion
Ingenol and its derivatives represent a fascinating class of natural products that have transitioned from traditional medicine to modern therapeutic agents. The discovery and isolation of ingenol from Euphorbia species have paved the way for the development of ingenol mebutate, a potent topical treatment for actinic keratosis. The unique dual mechanism of action, involving direct PKC-mediated cell death and a subsequent immune response, underscores the complex interplay between this small molecule and cellular signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential applications of this remarkable diterpenoid. The development of more efficient synthetic and semi-synthetic routes to ingenol and its analogs continues to be an active area of research, promising to unlock the full therapeutic potential of this class of compounds.
References
- 1. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
